(E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(11-10-20-3-1-16-28-20)23-18-6-8-19(9-7-18)24-12-2-13-25(15-14-24)22(27)17-4-5-17/h1,3,6-11,16-17H,2,4-5,12-15H2,(H,23,26)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCYZXSPXYLQAN-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 430.508 g/mol. The structural configuration includes a furan moiety and a diazepane ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.508 g/mol |
| Purity | ≥95% |
The biological activity of (E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide is primarily attributed to its interaction with specific cellular pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative damage.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis.
Cytotoxicity and Cell Viability
In vitro studies have demonstrated that (E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide can induce cytotoxic effects in various cancer cell lines. For instance, a study conducted on human colon cancer cells showed that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study: Chemopreventive Properties
A notable study investigated the chemopreventive effects of this compound on DNA damage induced by carcinogens. The results indicated that pretreatment with (E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide reduced DNA strand breaks and micronucleus formation in human colon fibroblast cells exposed to 4-nitroquinoline 1-oxide (4NQO). This protective effect was linked to the modulation of nitrosative stress rather than oxidative stress, highlighting the compound's unique mechanism of action .
Pharmacological Applications
Given its biological activities, (E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide has potential applications in:
- Cancer Therapy : As an adjunct therapy to enhance the efficacy of existing chemotherapeutic agents.
- Neuroprotection : Due to its antioxidant properties, it may be explored for neuroprotective applications against neurodegenerative diseases.
Q & A
Q. What are the critical steps for synthesizing (E)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(furan-2-yl)acrylamide with optimal yield and purity?
- Methodological Answer :
The synthesis involves multi-step reactions, including:- Coupling Reactions : Use α-bromoacrylic acid with furan-2-yl precursors under ice-cooled DMF conditions, activated by EDCI .
- Cyclopropanecarbonyl Integration : Introduce the cyclopropane moiety via nucleophilic acyl substitution, requiring anhydrous solvents and controlled temperature (0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallization improve purity. Monitor reaction progress via TLC (Rf ~0.58–0.86) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for acrylamide coupling) and use catalysts like DMAP to enhance efficiency .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., furan protons at δ 6.3–7.4 ppm, diazepane carbons at δ 40–60 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 423.2 vs. calculated 423.18) .
- IR Spectroscopy : Detect functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1260 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolve stereochemistry and confirm (E)-configuration .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (UV degradation observed in acrylamide derivatives) .
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless stabilized with surfactants .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activities (e.g., IC₅₀ variations) across studies?
- Methodological Answer :
- Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell lines (e.g., HepG2 vs. MCF-7) .
- Batch Analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., DMF <0.1%) between studies .
- Dose-Response Repetition : Conduct triplicate experiments with statistical modeling (ANOVA) to address variability .
Q. How can computational modeling predict the compound’s mechanism of action and target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to diazepine-binding proteins (e.g., GABAA receptor subtypes) .
- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) to prioritize targets .
- QSAR Analysis : Correlate substituent effects (e.g., cyclopropane vs. morpholine) with activity using Gaussian-derived descriptors .
Q. What experimental designs can elucidate the role of the cyclopropanecarbonyl group in modulating bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropanecarbonyl with acetyl or benzoyl groups; compare IC₅₀ in kinase inhibition assays .
- Metabolic Stability Testing : Incubate with liver microsomes; track cyclopropane ring oxidation via LC-MS/MS .
- SAR Studies : Map steric/electronic effects using Hammett constants (σ) for substituents on the diazepane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
